molecular formula C5H10OS B102236 2-Methyl-1,3-oxathiane CAS No. 19134-37-3

2-Methyl-1,3-oxathiane

Cat. No.: B102236
CAS No.: 19134-37-3
M. Wt: 118.2 g/mol
InChI Key: VKZBKCJAWXBYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xi-2-methyl-1, 3-oxathiane belongs to the class of organic compounds known as oxathianes. Oxathianes are compounds containing an oxathiane moiety, which consists of a saturated aliphatic six-member ring with one oxygen atom, a sulfur atom, and four carbon atoms. Isomers of oxaphospholane include 1, 2-oxathiane, 1, 3-oxathiane, and 1, 4-oxathiane. Xi-2-methyl-1, 3-oxathiane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, xi-2-methyl-1, 3-oxathiane is primarily located in the cytoplasm. Outside of the human body, xi-2-methyl-1, 3-oxathiane can be found in onion-family vegetables. This makes xi-2-methyl-1, 3-oxathiane a potential biomarker for the consumption of this food product.

Properties

CAS No.

19134-37-3

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

IUPAC Name

2-methyl-1,3-oxathiane

InChI

InChI=1S/C5H10OS/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3

InChI Key

VKZBKCJAWXBYBF-UHFFFAOYSA-N

SMILES

CC1OCCCS1

Canonical SMILES

CC1OCCCS1

Synonyms

2-Methyl-1,3-oxathiane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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